

# Comparing the efficiency of different catalysts for indole synthesis

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## A Comparative Guide to Catalytic Efficiency in Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. The efficient synthesis of this privileged heterocycle is therefore of paramount importance. This guide provides an objective comparison of the performance of various modern catalytic systems for indole synthesis, supported by experimental data. We will delve into the efficiency of palladium, copper, gold, iron, and photoredox catalysts, offering a comprehensive overview to aid in the selection of the most suitable method for your research and development needs.

### At a Glance: Performance of Key Catalytic Systems

The choice of catalyst for indole synthesis is often a trade-off between cost, reaction conditions, substrate scope, and functional group tolerance. The following tables summarize quantitative data for representative indole syntheses using different catalytic systems, providing a comparative snapshot of their efficiencies.

### Table 1: Palladium-Catalyzed Indole Synthesis (Larock Indole Synthesis)

The Larock indole synthesis, a palladium-catalyzed heteroannulation of o-haloanilines with alkynes, is a versatile and widely used method for preparing 2,3-disubstituted indoles.[1][2]

Entry	o-Haloaniline	Alkyne	Catalyst (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	o-Iodoaniline	Diphenylacetylene	Pd(OAc) <sub>2</sub> (5)	K <sub>2</sub> CO <sub>3</sub>	DMF	100	12	95	[3]
2	o-Bromoaniline	1-Phenyl-1-propyne	Pd(OAc) <sub>2</sub> (5), PPh <sub>3</sub> (10)	NaOAc	DMF	100	24	85	[3]
3	o-Chloroaniline	Diphenylacetylene	Pd <sub>2</sub> (dba) <sub>3</sub> (2), P(t-Bu) <sub>3</sub> (4)	K <sub>3</sub> PO <sub>4</sub>	Dioxane	110	24	78	[3]
4	N-Acetylo-Iodoaniline	1-Hexyne	Pd(OAc) <sub>2</sub> (5)	Na <sub>2</sub> CO <sub>3</sub>	DMF	100	6	92	[4]

## Table 2: Copper-Catalyzed Indole Synthesis

Copper catalysts offer a more economical alternative to palladium for certain indole syntheses, often proceeding via tandem C-N bond formation and cyclization.[5]

Entry	Aniline Derivative	Alkyne/Ethynyl Name	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Aniline	Diphenylacetylene	Cu(OAc) <sub>2</sub> ·H <sub>2</sub> O (10)	TFA (20)	-	Toluene	110	24	75	[5]
2	p-Toluidine	Diphenylacetylene	Cu(OAc) <sub>2</sub> ·H <sub>2</sub> O (10)	TFA (20)	-	Toluene	110	24	82	[5]
3	2-Iodoaniline	Phenylacetylene	CuI (10)	-	K <sub>2</sub> CO <sub>3</sub>	DMF	120	12	88	[6]
4	o-Ethynylaniline	-	CuI (5)	-	-	MeCN	80	2	95	[6]

### Table 3: Gold-Catalyzed Intramolecular Indole Synthesis

Gold catalysts are particularly effective for the intramolecular cyclization of o-alkynylanilines, often proceeding under very mild conditions.[1][7]

Entry	Substrate	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	N-Tosyl-2-(phenylethynyl)aniline	NaAuCl <sub>4</sub> ·2H <sub>2</sub> O (2)	EtOH	rt	0.5	98	[7]
2	2-(Hex-1-yn-1-yl)aniline	NaAuCl <sub>4</sub> ·2H <sub>2</sub> O (2)	EtOH	rt	3	92	[7]
3	N-Methyl-2-(phenylethynyl)aniline	AuCl <sub>3</sub> (5)	MeCN	80	1	95	[6]
4	2-(Cyclohex-1-en-1-ylethynyl)aniline	IPrAuNTf <sub>2</sub> (5)	CH <sub>2</sub> Cl <sub>2</sub>	rt	1	90	[8]

## Table 4: Iron-Catalyzed Indole Synthesis

Iron catalysts provide a cost-effective and environmentally benign option for indole synthesis, often proceeding through radical pathways or C-H activation.[9][10]

Entry	Substrate	Catalyst (mol%)	Reductant/Additive	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	2-Isocyanostyrene derivative	Fe(dpm) <sub>3</sub> (5)	PhSiH <sub>3</sub>	i-PrOH/DCE	35	2	94	[9]
2	N-Benzyl-2-(phenylethynyl)aniline	Fe(acac) <sub>3</sub> (10)	PhMgBr	THF	rt	12	85	[10]
3	Indoline	FeBr <sub>3</sub> (5)	TEMPO, t-BuOOH	CH <sub>2</sub> Cl <sub>2</sub>	rt	12	90	[11]
4	1-Benzylindole	Fe(OTf) <sub>2</sub> (10)	-	DCE	60	24	88	[12]

## Table 5: Photoredox-Catalyzed Indole Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for indole synthesis under mild conditions, enabling unique reaction pathways through radical intermediates.[5][13]

| Entry | Substrate | Photocatalyst (mol%) | Co-catalyst/Additive | Solvent | Temp | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 2-Vinylniline derivative | PQ-CF<sub>3</sub> (10) | Co(dmgh)<sub>2</sub>pyCl | MeCN | rt | 24 | 83 | [5] | | 2 | N-Arylenamine | Ru(bpy)<sub>3</sub>(PF<sub>6</sub>)<sub>2</sub> (1) | Pd(OAc)<sub>2</sub> | MeCN | 120 | 24 | 75 | [14] | | 3 | o-Iodoanilide & Alkene | Ru(bpy)<sub>3</sub>(PF<sub>6</sub>)<sub>2</sub> (1) | Ni(cod)<sub>2</sub> | Acetone | rt | 26 | 85 | [15] | | 4 | Phenylhydrazine & Ketone | Eosin Y (2) | - | DMSO | rt | 12 | 78 | [16] |

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for each class of catalyst.

## Palladium-Catalyzed Larock Indole Synthesis

Synthesis of 2,3-diphenyl-1H-indole: A mixture of o-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), Pd(OAc)<sub>2</sub> (0.05 mmol), and K<sub>2</sub>CO<sub>3</sub> (2.0 mmol) in DMF (5 mL) is placed in a sealed tube. The mixture is heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na<sub>2</sub>SO<sub>4</sub>, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.[3]

## Copper-Catalyzed Tandem Indole Synthesis

Synthesis of 2,3-diphenyl-1H-indole: To a solution of aniline (1.0 mmol) and diphenylacetylene (1.2 mmol) in toluene (5 mL) is added Cu(OAc)<sub>2</sub>·H<sub>2</sub>O (0.1 mmol) and trifluoroacetic acid (0.2 mmol). The reaction mixture is stirred at 110 °C for 24 hours in a sealed tube. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NaHCO<sub>3</sub> and brine. The organic layer is dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated. The crude product is purified by flash column chromatography.[5]

## Gold-Catalyzed Intramolecular Cyclization

Synthesis of 2-phenyl-1H-indole: To a solution of 2-(phenylethynyl)aniline (1.0 mmol) in ethanol (5 mL) at room temperature is added NaAuCl<sub>4</sub>·2H<sub>2</sub>O (0.02 mmol). The reaction mixture is stirred at room temperature for 30 minutes. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 2-phenyl-1H-indole.[7]

## Iron-Catalyzed Fukuyama-Type Indole Synthesis

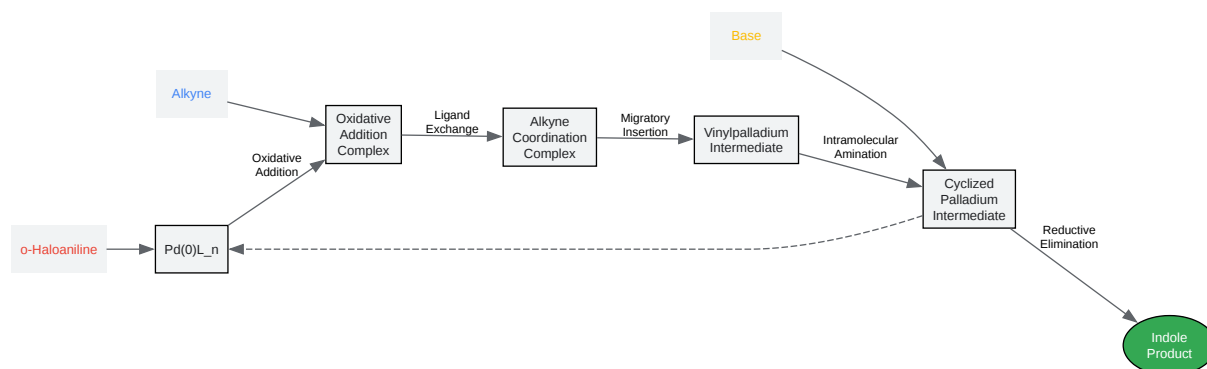
Synthesis of ethyl 2-methyl-1H-indole-3-carboxylate: A mixture of the isonitrile substrate (0.5 mmol), Fe(dpm)<sub>3</sub> (0.025 mmol), and PhSiH<sub>3</sub> (1.0 mmol) in a mixed solvent of i-PrOH (2.0 mL) and DCE (1.0 mL) is stirred at 35 °C for 2 hours under a nitrogen atmosphere. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash chromatography on silica gel to give the indole product.[9]

## Photoredox-Catalyzed Radical Cyclization

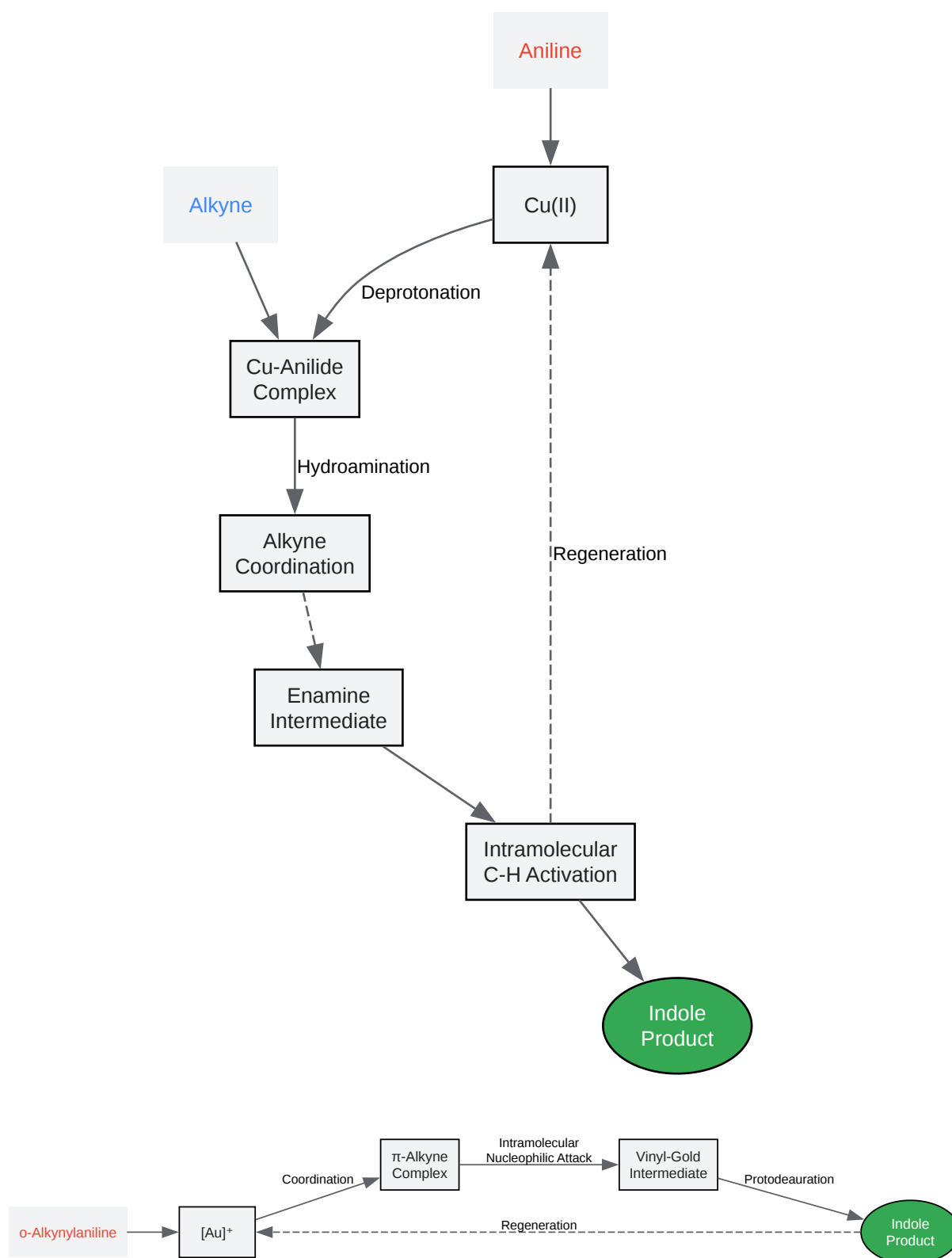
Synthesis of a 3-substituted N-pyridyl indole: In a nitrogen-filled glovebox, a vial is charged with the 2-vinylarylamine substrate (0.20 mmol), 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone (PQ-CF<sub>3</sub>, 0.02 mmol), and chloro(pyridine)cobaloxime (0.02 mmol) in anhydrous MeCN (2 mL). The vial is sealed and irradiated with a blue LED lamp at room temperature for 24 hours. The reaction mixture is then concentrated, and the crude product is purified by column chromatography on silica gel.<sup>[5]</sup>

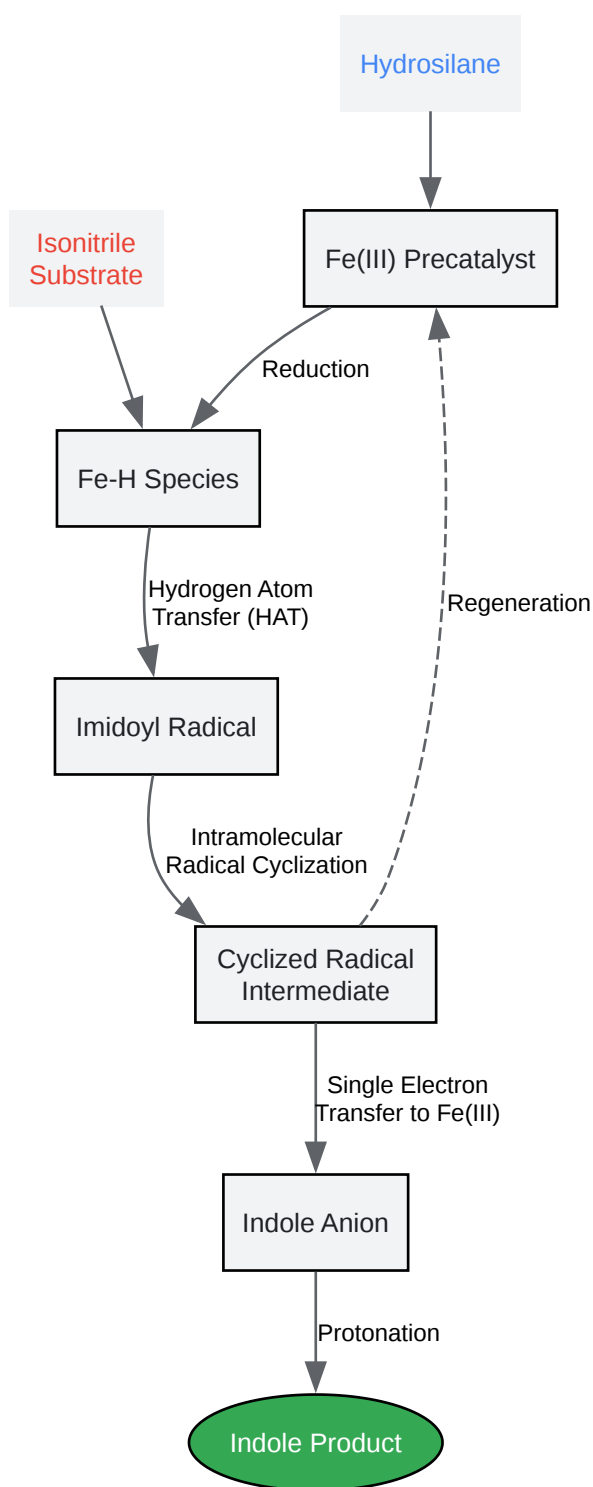
## Catalytic Cycles and Mechanisms

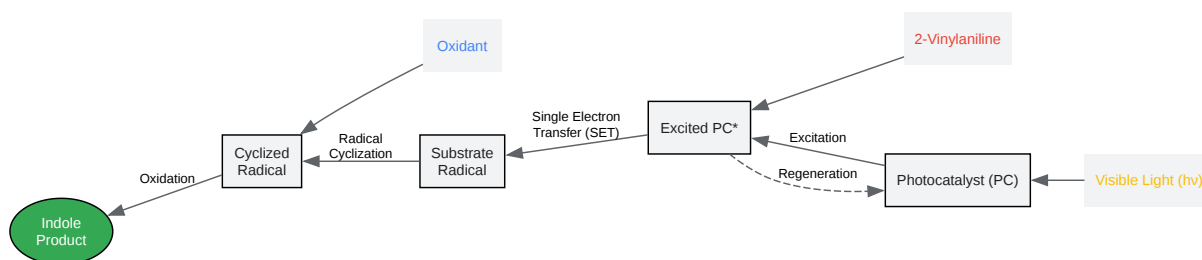
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and expanding the substrate scope. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for each type of transformation.











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